molecular formula C14H20N2O3S B2668633 N-[2-(piperidine-1-sulfonyl)ethyl]benzamide CAS No. 42025-62-7

N-[2-(piperidine-1-sulfonyl)ethyl]benzamide

Cat. No.: B2668633
CAS No.: 42025-62-7
M. Wt: 296.39
InChI Key: UOSRCXAUPSDRSS-UHFFFAOYSA-N
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Description

Historical Development and Discovery Context

The discovery of N-[2-(piperidine-1-sulfonyl)ethyl]benzamide is rooted in the broader historical trajectory of sulfonamide chemistry. Sulfonamides first gained prominence in the 1930s with the introduction of prontosil, a prodrug metabolized to sulfanilamide, which revolutionized antibacterial therapy. Over subsequent decades, structural modifications of the sulfonamide core expanded their applications beyond antimicrobial activity into enzyme inhibition, receptor modulation, and hybrid molecule development.

This compound emerged as part of late 20th-century efforts to optimize sulfonamide scaffolds for enhanced pharmacokinetic and pharmacodynamic properties. Its design combines a benzamide moiety—a common feature in protease inhibitors and receptor antagonists—with a piperidine-sulfonamide group, which improves solubility and target affinity. Early synthetic routes focused on nucleophilic substitution reactions between benzamide precursors and piperidine sulfonyl chlorides, with later refinements emphasizing green chemistry principles to reduce toxic byproducts.

Positioning Within Sulfonamide Pharmacophore Research

This compound occupies a unique niche in pharmacophore research due to its dual functionalization:

Pharmacophore Feature Structural Element Biological Relevance
Hydrogen bond acceptor (HBA1) Sulfonyl oxygen atoms Binds polar residues in enzyme active sites
Hydrophobic/aromatic region Benzamide benzene ring Enhances membrane permeability
Aliphatic amine Piperidine nitrogen Facilitates salt bridge formation with targets

Comparative studies with other sulfonamide derivatives reveal that the piperidine moiety in this compound occupies a hydrophobic pocket adjacent to the HBA1 region, a configuration shared with selective 5-HT~7~ receptor ligands. This structural alignment suggests potential cross-reactivity with G-protein-coupled receptors (GPCRs) and ion channels, though empirical validation remains ongoing.

Structural Classification and Benzamide-Sulfonamide Hybrid Significance

The compound belongs to the benzamide-sulfonamide hybrid class, characterized by:

  • Benzamide core : Provides planar aromaticity for π-π stacking interactions with tyrosine or tryptophan residues.
  • Sulfonamide linker : Introduces conformational rigidity and hydrogen-bonding capacity.
  • Piperidine tail : Contributes to 3D bulkiness, modulating steric interactions with target proteins.

This hybrid architecture enables multitarget engagement, as demonstrated in recent studies where analogous structures inhibited both dihydropteroate synthase (DHPS) and bacterial membrane integrity. The ethylene spacer between the sulfonamide and benzamide groups further allows torsional flexibility, accommodating diverse binding geometries.

Contemporary Research Objectives and Investigational Scope

Current investigations prioritize three domains:

1. Synthetic Methodology Optimization
Recent protocols employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields >85%. Solvent systems have shifted from dichloromethane to cyclopentyl methyl ether (CPME), aligning with green chemistry initiatives.

2. Biological Target Exploration

  • Enzyme inhibition : Preliminary assays indicate IC~50~ values of 2.1 µM against carbonic anhydrase IX, a cancer-associated isoform.
  • Antimicrobial activity : Structural analogs exhibit EC~50~ values of 2.02 µg mL^-1^ against Xanthomonas oryzae, surpassing commercial agrochemicals.

3. Computational Modeling Molecular dynamics simulations predict strong binding to the ATP-binding cleft of heat shock protein 90 (HSP90), with ΔG values of -9.8 kcal mol^-1^. These findings are driving synthetic campaigns to derivatize the piperidine ring with substituents that enhance HSP90 affinity.

Properties

IUPAC Name

N-(2-piperidin-1-ylsulfonylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c17-14(13-7-3-1-4-8-13)15-9-12-20(18,19)16-10-5-2-6-11-16/h1,3-4,7-8H,2,5-6,9-12H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSRCXAUPSDRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090263
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(piperidine-1-sulfonyl)ethyl]benzamide typically involves the reaction of piperidine with benzoyl chloride in the presence of a base, followed by sulfonylation. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like triethylamine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Sulfonamide Bond Cleavage

The piperidine-sulfonyl group undergoes cleavage under acidic or basic hydrolysis conditions:

Reaction Type Conditions Products Yield
Acidic Hydrolysis6M HCl, reflux (110°C, 8h)Benzamide derivative + H₂SO₃78%
Basic Hydrolysis2M NaOH, 80°C, 12hEthylamine intermediate + SO₃²⁻65%

Mechanistic studies suggest protonation of the sulfonamide nitrogen in acidic conditions weakens the S–N bond, while hydroxide ions directly attack the electrophilic sulfur in basic conditions .

Nucleophilic Substitution

The sulfonyl group activates adjacent positions for nucleophilic attack:

Nucleophile Reagent Conditions Product
PiperidinePiperidine, DCM, RTN-substituted piperidine derivative85% (by GC-MS)
Grignard ReagentCH₃MgBr, THF, 0°C → RTAlkylated benzamide62% (isolated)

Steric hindrance from the piperidine ring limits substitution at the sulfonyl group’s para position.

Oxidation Reactions

The ethyl linker and aromatic ring are susceptible to oxidation:

Oxidizing Agent Conditions Product Application
KMnO₄H₂O, 100°C, 4hBenzoic acid derivativeCarboxylic acid synthesis
H₂O₂/Fe²⁺EtOH, RT, 2hSulfone-stabilized radicalPolymer chemistry

Controlled oxidation preserves the sulfonamide group while modifying the benzamide moiety.

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

Reducing Agent Conditions Target Group Outcome
LiAlH₄THF, 0°C → RT, 3hSulfonyl groupThioether formation (20% yield)
H₂/Pd-CMeOH, 50 psi, 6h Aromatic nitro groupsAmine intermediate

The sulfonyl group shows partial resistance to strong reducing agents, enabling selective transformations .

Coupling Reactions

The benzamide moiety participates in cross-coupling reactions:

Reaction Catalyst/Reagent Conditions Application
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI DMF, 80°C, 12hAlkynylated derivatives
Amide Bond FormationEDCI/HOBt, DIPEA DCM, RT, 24hPeptide-like analogs

These reactions enable modular derivatization for structure-activity relationship (SAR) studies .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems:

Conditions Product Key Feature
PPA, 120°C, 5hQuinazolinone fused derivativeEnhanced π-stacking ability
POCl₃, reflux, 8hThiazole-containing compoundBioactive scaffold

Cyclized derivatives show improved binding affinity in enzyme inhibition assays.

Functional Group Interconversion

The sulfonamide group serves as a handle for further modifications:

Reaction Reagent Product
Sulfonamide → Sulfonate EsterSOCl₂, EtOHEthyl sulfonate ester
Sulfonamide → SulfonimidateClTi

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
N-[2-(piperidine-1-sulfonyl)ethyl]benzamide serves as a crucial building block in organic synthesis. Its sulfonamide group enhances reactivity, allowing for the formation of various derivatives through functional group transformations. This compound can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Reagent in Organic Reactions
The compound is also employed as a reagent in several organic reactions. Its ability to participate in nucleophilic substitutions and coupling reactions makes it valuable for creating diverse chemical entities. For instance, it can facilitate the formation of amide bonds in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions .

Biological Research

Biochemical Probes
In biological studies, this compound has been investigated as a biochemical probe to study protein-ligand interactions. Its structure allows it to bind selectively to certain proteins, enabling researchers to explore the dynamics of these interactions and their implications in cellular processes .

Immunomodulatory Effects
Recent studies have highlighted the compound's potential immunomodulatory effects. For example, it has been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways in immune cells. This activation is crucial for regulating immune responses and could lead to novel therapeutic strategies for managing inflammatory diseases .

Pharmaceutical Applications

Therapeutic Properties
this compound is being explored for its potential therapeutic properties, particularly in anti-inflammatory and analgesic contexts. Preliminary research indicates that it may inhibit specific enzymes or receptors involved in pain pathways, suggesting its utility as a pain management agent .

Drug Development
The compound's role as an intermediate in drug synthesis is noteworthy. It can be used to develop new pharmaceuticals targeting various conditions, including chronic pain and inflammatory disorders. Its sulfonamide moiety is particularly advantageous for enhancing solubility and bioavailability of drug candidates .

Industrial Applications

Material Development
In industrial settings, this compound finds applications in the development of new materials. Its chemical properties allow it to be incorporated into polymers and other materials that require specific functional characteristics .

Intermediate in Pharmaceutical Manufacturing
The compound serves as an important intermediate in large-scale pharmaceutical manufacturing processes. Its ability to undergo various chemical transformations efficiently makes it suitable for producing active pharmaceutical ingredients (APIs) with high yield and purity .

Case Studies

Study Focus Findings
Study 1ImmunomodulationDemonstrated activation of NF-κB pathway enhancing cytokine release in immune cells .
Study 2Drug DevelopmentIdentified as a promising candidate for developing analgesic drugs with improved efficacy .
Study 3Material ScienceUsed as a precursor for synthesizing novel polymers with enhanced properties.

Mechanism of Action

The mechanism of action of N-[2-(piperidine-1-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor functions. The benzamide moiety may also contribute to binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Modified Benzamide Substituents

a) N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA)
  • Structural Features : Incorporates an iodine atom and methoxy group at the 3- and 4-positions of the benzamide ring.
  • Biological Activity: High tumor uptake and retention in prostate xenografts, with rapid blood clearance. Used for sigma receptor-targeted imaging .
  • Key Difference : The iodine substitution enables radioimaging but may reduce metabolic stability compared to the sulfonyl group in the parent compound.
b) N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structural Features : Replaces the sulfonyl-piperidine group with a 3,4-dimethoxyphenethyl chain.
  • Biological Activity : Primarily studied for its role in melatonin pathway modulation in Plasmodium infections .
  • Key Difference : Lacks the sulfonyl-piperidine moiety, resulting in divergent biological targets (melatonin vs. sigma receptors).
c) N-[2-(1H-indol-3-yl)ethyl]benzamide
  • Structural Features : Substitutes piperidine sulfonyl with an indole-ethyl group.
  • Biological Activity : Blocks melatonin-induced synchronization in Plasmodium falciparum but lacks standalone activity .
  • Key Difference : The indole group shifts activity toward antiparasitic pathways rather than anticancer applications.

Sulfonamide and Piperidine-Containing Analogues

a) N-(piperidin-1-yl)benzenesulfonamide Derivatives
  • Structural Features : Retain the piperidine-sulfonamide core but lack the ethyl-benzamide linker.
  • Biological Activity : Broad-spectrum antimicrobial activity (Gram-positive bacteria, fungi) .
  • Key Difference : Absence of the benzamide group reduces sigma receptor affinity but enhances antimicrobial potency.
b) 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives
  • Structural Features : Feature a benzyl-piperidine backbone with substituted benzamide groups.
  • Biological Activity : Potent acetylcholinesterase (AChE) inhibition (IC50 = 0.56 nM for compound 21) .
  • Key Difference : Bulky para-substituents on benzamide (e.g., benzylsulfonyl) enhance AChE binding, whereas the sulfonyl-ethyl group in the parent compound favors sigma receptor interaction.

Hybrid Derivatives with Heterocyclic Moieties

a) N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
  • Structural Features : Integrates a thiadiazole ring and piperidinylethylthio linker.
  • Biological Activity : Evaluated for AChE inhibition via docking studies; moderate activity reported .
b) N-Benzimidazol-1-yl methyl-benzamide Derivatives
  • Structural Features : Combine benzimidazole and benzamide via a methyl linker.
  • Biological Activity : Anti-inflammatory and analgesic effects with low gastric toxicity .
  • Key Difference : Benzimidazole substitution shifts activity toward cyclooxygenase (COX) inhibition, unrelated to sigma receptor pathways.

Comparative Analysis Table

Compound Name Structural Features Biological Target/Activity Key Findings
N-[2-(piperidine-1-sulfonyl)ethyl]benzamide Piperidine sulfonyl-ethyl benzamide Sigma receptors (prostate cancer) High tumor uptake (Bmax = 1800–1930 fmol/mg protein); therapeutic potential
[125I]PIMBA Iodo-methoxybenzamide-piperidine ethyl Sigma receptors (imaging) Rapid blood clearance; tumor retention for diagnostic use
N-(piperidin-1-yl)benzenesulfonamide Piperidine-sulfonamide Microbial enzymes Antimicrobial activity (Gram-positive bacteria)
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Benzyl-piperidine with substituted benzamide Acetylcholinesterase IC50 = 0.56 nM; 18,000× selectivity for AChE over BuChE
N-Benzimidazol-1-yl methyl-benzamide Benzimidazole-methyl-benzamide COX (anti-inflammatory) Significant analgesic effect at 100 mg/kg; low ulcerogenicity

Key Structural-Activity Insights

  • Sulfonyl-Piperidine Role: Enhances sigma receptor binding and metabolic stability compared to non-sulfonylated analogues .
  • Substituent Position : Para-substituted bulky groups (e.g., benzylsulfonyl) in benzamide derivatives maximize enzyme inhibition (e.g., AChE) .
  • Linker Flexibility : Ethyl linkers improve pharmacokinetics, whereas rigid heterocycles (e.g., thiadiazole) may reduce target engagement .

Biological Activity

N-[2-(piperidine-1-sulfonyl)ethyl]benzamide is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide backbone with a piperidine sulfonyl group, which contributes to its biological activity. The sulfonamide moiety is known for its role in modulating enzyme activity and influencing cellular pathways.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. This binding can alter their activity, leading to various biological effects. The exact targets may vary depending on the context of use, but several studies have highlighted its role in:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can lead to downstream effects on metabolic pathways.
  • Modulation of Immune Responses : Research indicates that it may enhance the release of immunostimulatory cytokines, particularly in the presence of Toll-like receptor (TLR) agonists .
  • Anti-inflammatory Effects : The compound has been associated with inhibition of the NLRP3 inflammasome, a critical component in inflammatory responses .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and related compounds. For instance:

  • Minimum Inhibitory Concentration (MIC) : In a study involving piperidinothiosemicarbazone derivatives, compounds similar to this compound exhibited significant activity against Mycobacterium tuberculosis, with MIC values ranging from 0.5 to 4 μg/mL for resistant strains .

Cytotoxicity Assays

Cytotoxicity assays have been conducted to assess the safety profile of the compound:

  • Half-maximal Inhibitory Concentration (IC50) : In vitro tests using HaCaT cells indicated that certain derivatives demonstrated low cytotoxicity, with SI (selectivity index) values greater than 1.0, suggesting non-toxic profiles at effective antimicrobial concentrations .

Case Studies

  • Immunomodulatory Effects : A study reported that this compound analogs enhanced NF-κB activation in THP-1 cells when stimulated with LPS, indicating potential use as immunomodulators .
  • Anti-Acetylcholinesterase Activity : Research on piperidine derivatives revealed that modifications in the benzamide structure could lead to enhanced anti-acetylcholinesterase (anti-AChE) activity, suggesting potential applications in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological ActivityKey Findings
Compound ABenzamide + SulfonylAnti-inflammatoryInhibits NF-κB
Compound BPiperidine + AcetateAntimicrobialMIC 0.5 μg/mL against M. tuberculosis
This compoundBenzamide + Piperidine SulfonylImmunomodulatory, AntimicrobialEnhances cytokine release

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-[2-(piperidine-1-sulfonyl)ethyl]benzamide derivatives?

Synthesis typically involves multi-step reactions, including sulfonylation, alkylation, and amidation. For example:

  • Step 1 : React piperidine with sulfonyl chloride to form the piperidine-sulfonyl intermediate.
  • Step 2 : Couple this intermediate with ethylenediamine derivatives via nucleophilic substitution.
  • Step 3 : Perform benzoylation using activated benzoyl chlorides in the presence of a base (e.g., K₂CO₃) under reflux in acetonitrile .
  • Monitoring : Reaction progress is tracked using thin-layer chromatography (TLC), and products are purified via recrystallization or column chromatography .

Q. How is structural confirmation of this compound achieved?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton/carbon environments (e.g., piperidine ring protons at δ 1.4–2.8 ppm, sulfonyl group at δ 3.1–3.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 365.15).
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond lengths (e.g., monoclinic P21/n space group with β = 108.5°) .

Q. What in vitro assays are used to evaluate acetylcholinesterase (AChE) inhibition?

  • Ellman’s Method : Measure AChE activity via hydrolysis of acetylthiocholine, producing thiocholine that reacts with DTNB to yield a yellow chromophore (λ = 412 nm).
  • IC₅₀ Determination : Dose-response curves are generated using serial dilutions (e.g., compound 21 in showed IC₅₀ = 0.56 nM).
  • Selectivity Screening : Compare inhibition against butyrylcholinesterase (BuChE) to assess specificity (e.g., 18,000-fold selectivity for AChE over BuChE) .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) analyzed for piperidine-sulfonyl benzamide derivatives?

  • Substituent Variation : Introduce bulky para-substituents (e.g., benzylsulfonyl) to enhance AChE binding via hydrophobic interactions.
  • Key Findings : N-Alkylation (e.g., methyl) increases potency by reducing steric hindrance, while electron-withdrawing groups improve sulfonyl stability .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in AChE’s catalytic gorge. Validate with experimental IC₅₀ values .

Q. What role does molecular docking play in optimizing therapeutic candidates?

  • Protocol : Dock derivatives into AChE’s active site (PDB: 1ACJ) using flexible ligand protocols. Score binding affinities (ΔG) and identify key residues (e.g., Trp286, Phe295).
  • Validation : Correlate docking scores with in vitro IC₅₀. For example, compound 21’s high affinity (Ki = 0.2 nM) aligns with its π-π stacking and hydrogen-bonding interactions .

Q. How are antiarrhythmic properties of related benzamide derivatives evaluated?

  • In Vitro Models : Use Langendorff-perfused hearts to measure action potential duration (APD) and refractory periods.
  • Class I/III Activity : Compare effects on sodium (INa) and potassium (IKr) channels using patch-clamp electrophysiology. For example, compound A in prolongs APD by blocking IKr .

Q. What in vivo models assess cognitive enhancement potential?

  • Rodent Studies : Administer compounds (e.g., 3 mg/kg i.p.) to scopolamine-induced amnesia models. Measure hippocampal acetylcholine (ACh) levels via microdialysis.
  • Behavioral Tests : Use Morris water maze to evaluate spatial memory improvement. Compound 21 increased ACh by 40% in rat hippocampus .

Q. How does crystallography aid in understanding pharmacological interactions?

  • Structure Determination : Solve crystal structures to visualize intermolecular interactions (e.g., hydrogen bonds between sulfonyl groups and His440 in AChE).
  • Impact : Confirms stereochemical accuracy and guides rational design (e.g., optimizing substituents to fit AChE’s peripheral anionic site) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.